4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
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Overview
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound characterized by its unique structural components, including a pyran ring, a thiadiazole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Moiety: Starting with the synthesis of 5-propionamido-1,3,4-thiadiazole through the reaction of propionyl chloride with thiosemicarbazide, followed by cyclization.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halomethyl pyran derivative to form the thioether linkage.
Esterification: The final step involves the esterification of the intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The thiadiazole moiety could be involved in binding to metal ions or other biomolecules, while the pyran and benzoate groups might influence the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
- 4-oxo-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
Uniqueness
Compared to similar compounds, 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate is unique due to the presence of the propionamido group, which can influence its reactivity and interaction with biological targets. The combination of the thiadiazole and pyran rings also provides a distinctive scaffold for further chemical modifications.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7S3/c1-4-17(26)21-19-22-23-20(33-19)32-11-13-9-15(25)16(10-30-13)31-18(27)12-5-7-14(8-6-12)34(28,29)24(2)3/h5-10H,4,11H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFYUGVBNANFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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